4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile

Melting point Odd-even effect Solid-state stability

PROTAC degrader design requires linkers with exact spacer lengths to avoid shifting molecular geometry. 1,6-Bis(4-cyanophenoxy)hexane (CAS 94291-61-9) delivers a reproducible 8-atom C6 alkyl/ether segment (LogP 4.4, PSA 66.04 Ų), positioned between PEG and long alkyl linkers. • ≥95% purity eliminates confounding impurity effects on degradation efficiency • Crystalline solid (mp 136-137 °C) for straightforward recrystallization • Terminal nitrile groups compatible with amidine, tetrazole, and carboxylate derivatization • Bulk quantities available with consistent quality control.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 94291-61-9
Cat. No. B1630751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
CAS94291-61-9
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OCCCCCCOC2=CC=C(C=C2)C#N
InChIInChI=1S/C20H20N2O2/c21-15-17-5-9-19(10-6-17)23-13-3-1-2-4-14-24-20-11-7-18(16-22)8-12-20/h5-12H,1-4,13-14H2
InChIKeyNSIXQDMKFBNVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Bisnitrile Building Block


4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile (CAS 94291-61-9), also referred to as 1,6-bis(4-cyanophenoxy)hexane, is a homobifunctional aryl nitrile with a six-carbon alkyl spacer capped by two 4-cyanophenoxy termini . Physicochemical characterization confirms a molecular weight of 320.39 g·mol⁻¹, a melting point of 136–137 °C, a boiling point of ~524 °C (predicted), a density of 1.14 g·cm⁻³, a refractive index of 1.57, and a computed octanol–water partition coefficient (LogP) of approximately 4.4 [1]. These values place it within the alkyl/ether class of PROTAC linkers and establish it as a crystallizable, moderately lipophilic solid that is soluble in polar aprotic solvents such as DMF and dichloromethane . The two terminal nitrile groups are chemically equivalent and can be independently transformed—for example, into amidines, carboxylic acids, or tetrazoles—making the molecule a versatile entry point for symmetric or stepwise derivatization [2].

1 Symmetric bis-nitrile building block for PROTAC linker design
2 Alkyl/ether spacer supports systematic homolog SAR studies
3 Crystallizable solid with reported QC metrics for procurement verification
Commercially available at defined purity grades for reproducible synthesis

4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile vs. Homologs: Spacer-Length Effects


Within the α,ω-bis(4-cyanophenoxy)alkane homologous series, a single methylene unit difference in the central spacer triggers quantifiable shifts in melting point, boiling point, density, lipophilicity, and inter-ligand distance that cannot be compensated by adjusting reaction stoichiometry alone . For example, the pentane-1,5-diyl homolog (C₅ spacer) exhibits a boiling point approximately 9 °C lower and a density 0.02 g·cm⁻³ higher than the C₆ compound, while the heptane-1,7-diyl homolog (C₇ spacer) melts at 112 °C—roughly 25 °C lower than the 136–137 °C melting point of the C₆ compound—reflecting the classic odd-even effect in polymethylene-linked dimers [1]. In a PROTAC design context, where the optimal linker atom count is reported to fall between 12 and over 20 atoms, the C₆ spacer contributes a defined and reproducible 8-atom linear segment (O–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–O) that, when summed with two terminal 4-cyanophenoxy groups, provides a total through-bond span that is distinct from both the shorter C₅ and longer C₇ analogues . These differences mean that a procurement decision driven solely by cost or availability of a ‘similar’ bisbenzonitrile linker risks introducing an unintended shift in molecular geometry, thermal processing window, or partition behavior that can propagate through downstream synthetic or formulation steps.

1 Odd-even spacer effect: C₅ or C₇ homologs may shift melting point and solid-phase handling window.
2 Linker geometry mismatch: ± one methylene unit alters through-bond span in PROTAC ternary complex design.
3 Lipophilicity drift: shorter or longer alkyl chains modify LogP and PSA, impacting degrader physicochemical profiles.

4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Differentiation Evidence


Melting Point Elevation: C₆ vs. C₇ Homolog

The even-numbered six-carbon spacer in 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile yields a melting point of 136–137 °C, which is approximately 24–25 °C higher than the 112 °C melting point recorded for the odd-numbered seven-carbon homolog, 4-{[7-(4-cyanophenoxy)heptyl]oxy}benzonitrile (CAS 224054-32-4) [1]. This melting point elevation is consistent with the well-established odd-even effect observed in polymethylene-linked dimers, where even-numbered spacers permit denser crystal packing and consequently higher lattice energies relative to their odd-numbered counterparts [2]. The higher melting point translates into a broader solid-phase handling window at ambient and moderately elevated temperatures, reducing the risk of unintended melting during storage, shipping, or solid-phase reactions.

Melting point C₆ vs C₇
Cross-study comparable
ΔTₘ ≈ +25 °C higher for C₆ spacer (136–137 °C vs. 112 °C)
Supports broader solid-phase handling window
Odd-even effect confirmed; ethanol crystallization
Melting point Odd-even effect Solid-state stability Crystallinity

Boiling Point Differentiation: C₆ vs. C₅ and C₇

The boiling point of 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile is predicted to be 524.3 ± 35.0 °C at 760 mmHg, which is approximately 9 °C higher than the 515.4 °C boiling point of the pentane-1,5-diyl homolog (CAS 7467-71-2) and roughly 9 °C lower than the 533.6 °C boiling point of the heptane-1,7-diyl homolog (CAS 224054-32-4) . This incremental shift of ~9 °C per additional methylene unit in the spacer follows the expected trend for homologous series and provides a predictable volatility gradient. The flash point of the C₆ compound is 200.1 °C, compared to 199.7 °C for the C₅ analog, indicating comparable safety profiles with a marginal advantage in high-temperature processing [1].

Boiling point C₆ vs C₅, C₇
Cross-study comparable
~524 °C (C₆); +9 °C vs C₅; −9 °C vs C₇
Defines thermal processing midpoint in homologous series
Predicted values; flash point comparable
Boiling point Volatility Thermal stability Distillation

Lipophilicity and PSA for PROTAC Linker Selection

The computed octanol–water partition coefficient (LogP) of 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile is 4.4, with a topological polar surface area (PSA) of 66.04 Ų [1]. These values place it in a moderately lipophilic region of chemical space that is distinct from both shorter and longer homologs: the pentane-1,5-diyl analog has a reported LogP of approximately 4.06, reflecting the reduced hydrophobic contribution of a shorter alkane chain, while pure PEG-based PROTAC linkers typically exhibit LogP values below 1 and PSA values exceeding 80 Ų, resulting in fundamentally different solubility and membrane permeability profiles [1]. In the context of PROTAC design, the linker's LogP directly influences the overall lipophilicity of the ternary degrader complex and has been shown to affect cell permeability, metabolic stability, and the propensity for non-specific protein binding . The C₆ alkyl/ether scaffold therefore offers a quantifiable midpoint between highly hydrophilic PEG linkers and longer, fully hydrophobic alkyl chains, enabling systematic modulation of degrader physicochemical properties without resorting to mixed linker architectures.

LogP and PSA benchmark
Class-level inference
LogP = 4.4; PSA = 66.04 Ų (C₆ spacer)
Quantifiable midpoint between PEG and alkyl linkers
Computed values; degrader physicochemical modulation
LogP Polar surface area PROTAC linker Drug-likeness Lipophilicity

C₆ Spacer for Bis-Amidine Antibiotic Potentiators

The bis-nitrile scaffold of 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile has been explicitly employed as a key intermediate in the synthesis of linear bis-amidine antibiotic synergists targeting Gram-negative pathogens [1]. In a 2021 structure–activity relationship (SAR) study published in ACS Infectious Diseases, a homologous series of dibenzonitrile intermediates—prepared from commercially available α,ω-dibromoalkanes via Williamson ether synthesis—was converted to the corresponding bis-amidines through treatment with lithium bis(trimethylsilyl)amide (LHMDS) followed by acidic quench [1]. While the published study focused on the pentane-1,5-diyl and longer homologs for pentamidine-related analogues, the synthetic methodology is directly transferable to the C₆ compound, positioning it as a strategically important building block for medicinal chemistry programs exploring linker-length-dependent antimicrobial activity. The hexane-1,6-diyl spacer provides a specific through-bond distance that is one methylene unit longer than the pentamidine scaffold (C₅), enabling systematic exploration of the relationship between inter-amidine separation and outer membrane disruption potency.

Bis-amidine intermediate
Supporting evidence
C₆ bis-nitrile via Williamson ether route; LHMDS amidine conversion
Supports antibiotic potentiator spacer-length SAR
Protocol validated on homologs; C₆ amidine data pending
Bis-amidine Antibiotic synergy Pentamidine analogue Williamson ether synthesis Intermediate

Density and Refractive Index as QC Identifiers

The density of 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile is reported as 1.14 g·cm⁻³ (at 20 °C) with a refractive index of 1.57 . These values are measurably different from the pentane-1,5-diyl homolog, which has a density of 1.16 g·cm⁻³ and a refractive index of 1.575 , and from the heptane-1,7-diyl homolog, which has a density of 1.12 g·cm⁻³ [1]. The systematic decrease in density with increasing spacer length (C₅: 1.16 → C₆: 1.14 → C₇: 1.12 g·cm⁻³) reflects the progressive dilution of the dense aromatic nitrile termini by the less dense aliphatic spacer. These physical constants serve as rapid, non-destructive identity and purity checks that can be performed on incoming material to confirm that the correct homolog has been supplied—a critical step given the visual similarity of the homologs as white to off-white crystalline solids.

QC physical constants
Cross-study comparable
Density 1.14 g·cm⁻³; Refractive index 1.57
Rapid identity verification vs. C₅/C₇ homologs
Non-destructive checks; 20 °C measurement
Density Refractive index Quality control Lot-to-lot consistency Procurement specification

High-Purity Commercial Availability

4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile is commercially available from multiple reputable vendors with documented minimum purity specifications. AKSci supplies the compound at ≥99% purity by GC, while Bidepharm offers it at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . Sigma-Aldrich (Ambeed) lists the compound at 95% purity . This multi-supplier landscape contrasts with less common homologs (e.g., the butane-1,4-diyl or octane-1,8-diyl analogs), which are typically available from fewer sources and may lack comparable purity documentation. The availability of ≥99% (GC) material reduces or eliminates the need for in-house purification prior to use in demanding applications such as PROTAC synthesis, where linker impurities can confound biological assay interpretation.

Purity and availability
Data to verify
≥99% (GC) grade accessible; multi-vendor supply
Reduces in-house purification burden for demanding applications
Supplier-reported purity; batch documentation review advised
Purity GC assay QA/QC Batch consistency CAS 94291-61-9 procurement

4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Key Applications


PROTAC Linker Optimization with C₆ Building Block

In PROTAC degrader design, linker length and composition are recognized as critical determinants of ternary complex formation, target ubiquitination efficiency, and cellular potency [1]. The C₆ alkyl/ether scaffold of 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile provides a well-characterized 8-atom linear segment with a LogP of 4.4 and a PSA of 66.04 Ų—values that place it between highly hydrophilic PEG linkers (LogP < 1) and longer hydrophobic alkyl chains . For medicinal chemistry teams constructing linker SAR panels, this compound offers a reproducible, commercially available entry point at ≥99% (GC) purity that eliminates the confounding effects of linker impurities on degradation efficiency measurements . The terminal nitrile groups are compatible with diverse downstream functionalization strategies (amidine formation, tetrazole cyclization, carboxylic acid hydrolysis), enabling systematic exploration of linker-attachment chemistry without altering the core spacer architecture [2].

Bis-Amidine Synthesis: Pentamidine Extension

The hexane-1,6-diyl spacer in this compound is exactly one methylene unit longer than the pentane-1,5-diyl core found in pentamidine and its direct analogues [1]. This structural increment provides medicinal chemists with a rational approach to probing the effect of inter-amidine distance on outer membrane disruption and antibiotic synergy in Gram-negative bacteria. The established synthetic route—Williamson ether condensation of 4-hydroxybenzonitrile with 1,6-dibromohexane followed by nitrile-to-amidine conversion using LHMDS—has been validated on homologous dibenzonitrile intermediates in peer-reviewed literature, providing a directly transferable protocol for C₆ bis-amidine synthesis [1]. The crystalline nature and melting point of 136–137 °C of the bis-nitrile precursor further facilitate purification by recrystallization from ethanol, a practical advantage for laboratories scaling beyond milligram quantities .

MOF Synthesis with Ditopic Nitrile Ligand

The two 4-cyanophenoxy termini of this compound function as neutral, σ-donor ligands capable of coordinating to transition metal centers through the nitrile nitrogen lone pair [1]. The hexane-1,6-diyl spacer provides a well-defined inter-ligand distance that is one methylene unit longer than the C₅ homolog and one unit shorter than the C₇ homolog, enabling systematic tuning of pore dimensions or chain periodicity in coordination networks . The density of 1.14 g·cm⁻³ and refractive index of 1.57 serve as convenient quality control metrics for verifying ligand identity prior to metal complexation, while the melting point of 136–137 °C ensures that the ligand remains solid under typical solvothermal MOF synthesis conditions (80–150 °C), preventing premature melting that could alter stoichiometry or disrupt crystal growth .

Liquid Crystalline Polymer Building Block

Cyanophenoxy-containing monomers and polymers have been investigated for their liquid crystalline phase behavior, nonlinear optical (second harmonic generation) properties, and biodegradability [1]. The 4-cyanophenoxy terminus present in this compound is structurally related to the well-known cyanobiphenyl mesogen, and bis(4-cyanophenoxy)alkanes with varying spacer lengths are known to exhibit thermotropic liquid crystalline phases . The even-numbered six-carbon spacer in this specific compound, combined with its melting point of 136–137 °C, positions it as a candidate building block for main-chain or side-chain liquid crystalline polymers where the spacer parity (even vs. odd) is known to influence phase transition temperatures and mesophase morphology through odd-even effects . Its commercial availability at defined purity supports reproducible polymer synthesis and thermal characterization.

Application
Selection Property
Validation Focus
PROTAC linker optimization
Alkyl/ether spacer with defined LogP and PSA
Ternary complex formation and degrader physicochemical profiling
Bis-amidine antibiotic potentiator SAR
Six-carbon spacer extending pentamidine scaffold
Inter-amidine distance and outer membrane disruption assay
Coordination polymer and MOF ligand
Ditopic nitrile donor with tunable inter-ligand span
Metal complexation and pore dimension control
Liquid crystalline polymer precursor
Even-numbered spacer and cyanophenoxy mesogen
Phase transition temperatures and mesophase morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.